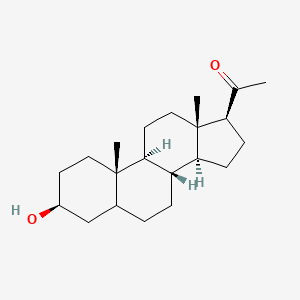
Allopregnan-3beta-ol-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Allopregnan-3beta-ol-20-one can be synthesized through various chemical routes. One common method involves the reduction of progesterone using sodium borohydride (NaBH4) in methanol, followed by purification through recrystallization . Another method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple steps of purification, including chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Allopregnan-3beta-ol-20-one undergoes various chemical reactions, including:
Reduction: Further reduction can yield different stereoisomers, depending on the conditions and reagents used.
Substitution: It can undergo substitution reactions at the hydroxyl group, forming esters or ethers.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Acid chlorides, alkyl halides
Major Products Formed
Oxidation: 5alpha-pregnan-3,20-dione
Reduction: Various stereoisomers of pregnanolone
Substitution: Esters and ethers of this compound
Applications De Recherche Scientifique
Allopregnan-3beta-ol-20-one has a wide range of applications in scientific research:
Mécanisme D'action
Allopregnan-3beta-ol-20-one exerts its effects primarily through the modulation of GABA receptors. It enhances the inhibitory effects of GABA by increasing the frequency of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability . This mechanism is crucial for its anxiolytic, sedative, and anticonvulsant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allopregnan-3alpha-ol-20-one: Another neurosteroid with similar GABAergic activity but differing in the stereochemistry at the hydroxyl group.
Pregnan-3alpha-ol-20-one: Similar structure but with different pharmacological properties.
5alpha-pregnan-3alpha-ol-20-one: Shares similar effects on GABA receptors but varies in its potency and efficacy.
Uniqueness
Allopregnan-3beta-ol-20-one is unique due to its specific stereochemistry, which influences its binding affinity and efficacy at GABA receptors. This distinct configuration allows it to modulate neuronal activity in a manner that is different from its stereoisomers, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C21H34O2 |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
1-[(3S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14?,15-,16-,17+,18-,19-,20-,21+/m0/s1 |
Clé InChI |
AURFZBICLPNKBZ-JITSNLRCSA-N |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canonique |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(2S,4S,5S)-3-[(2S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10754353.png)

![(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4R,5S,6S)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10754374.png)










